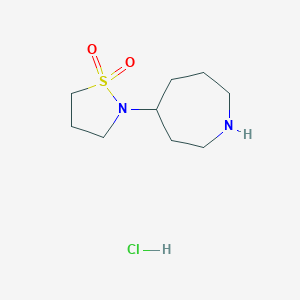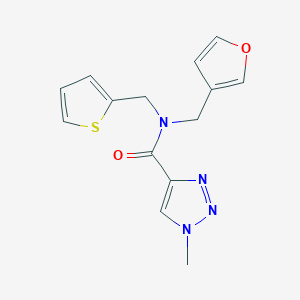
3,4-Dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, which is a five-membered lactam structure . It’s a solid substance with a molecular weight of 113.16 .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylpyrrolidin-2-one consists of a five-membered ring with two methyl groups attached to the 3rd and 4th carbon atoms . The InChI code is 1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3, (H,7,8) .Physical And Chemical Properties Analysis
3,4-Dimethylpyrrolidin-2-one is a solid substance with a molecular weight of 113.16 . It’s stored under dry conditions at a temperature between 2-8°C .科学的研究の応用
Electropolymerization and Molecular Chemistry
- Electrooxidation Mechanism : 3,4-Dimethylpyrrolidin-2-one is involved in electropolymerization and oxidative coupling processes. A study by Czichy et al. (2016) focused on the electrooxidation mechanism of 3,4-diarylpyrrole derivatives, revealing insights into the stability and interactions of σ-dimer dications, important for understanding electropolymerization processes (Czichy et al., 2016).
Organic Synthesis and Catalysis
- Organocatalysis : Yan-fang (2008) reported on a new organocatalyst related to pyrrolidin-2-one, demonstrating its effectiveness in catalyzing asymmetric Michael addition, a key process in organic synthesis (Cui Yan-fang, 2008).
- Synthetic Applications : Ince et al. (2020) synthesized novel pyrrolidine derivatives linked to 1,2,3-triazole, offering insights into the synthesis of compounds with potential pharmacological applications (Ince et al., 2020).
Pharmacological Research
- Drug Synthesis : Kuang et al. (2017) explored a Ni-catalyzed reductive cyclization method to synthesize 3,4-disubstituted cyclopentane and pyrrolidine derivatives, highlighting the process's relevance in pharmaceutical synthesis, including the production of neuropathic pain treatments (Kuang et al., 2017).
Herbicide Development
- Herbicidal Applications : Andrea et al. (1990) discussed the selectivity of herbicidal pyrrole dicarboxylates, emphasizing the role of molecular structure in their biological properties. This research is pivotal for developing new herbicides with specific target profiles (Andrea et al., 1990).
Molecular and Chemical Analysis
- NMR Characterization : A study on the characterization of related pyrrolidine derivatives using NMR techniques, as detailed by Banerjee et al. (2013), is crucial for understanding the molecular structures and interactions in chemical compounds (Banerjee et al., 2013).
Miscellaneous Applications
- Molecular Structures and Photophysical Studies : Research by Burgess et al. (1998) on N-Aryl-Substituted 3-hydroxypyridin-4-ones, including derivatives of 3,4-dimethylpyrrolidin-2-one, contributes to the understanding of molecular structures and photophysical properties (Burgess et al., 1998).
Safety and Hazards
The safety information available indicates that 3,4-Dimethylpyrrolidin-2-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
3,4-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-3-7-6(8)5(4)2/h4-5H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUBUNOIDLOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39585-10-9 |
Source


|
| Record name | 3,4-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)
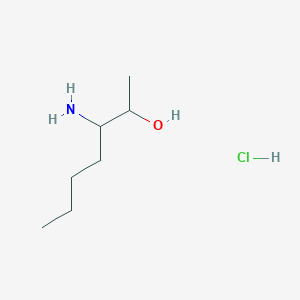
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2853701.png)
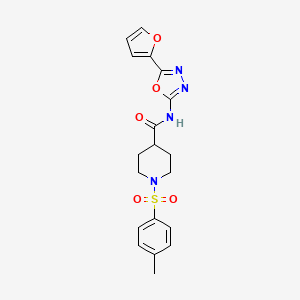
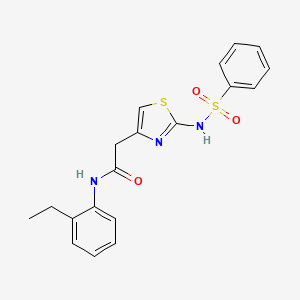
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2853705.png)
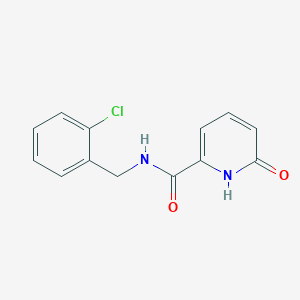
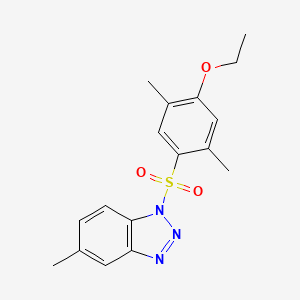
![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2853709.png)
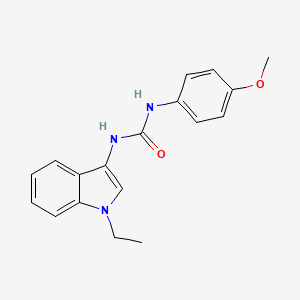
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853711.png)
